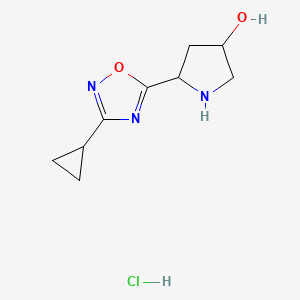
2-羟基-N-(3-(三氟甲基)苯基)喹啉-5-甲酰胺
描述
The compound “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” is a chemical compound with the molecular formula C17H11F3N2O2 . It is a part of a class of compounds known as trifluoromethylpyridines (TFMP), which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” is characterized by the presence of a quinoline ring, a trifluoromethyl group, and a carboxamide group . The exact structural details are not available in the retrieved documents.Physical and Chemical Properties Analysis
The compound “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” has a molecular weight of 332.277 and a density of 1.5±0.1 g/cm3 . Its boiling point is 429.0±45.0 °C at 760 mmHg .科学研究应用
结构和合成见解
喹啉甲酰胺衍生物(如他斯喹莫)的结构分析和合成由于其潜在的治疗应用而引起了科学研究的极大兴趣。他斯喹莫是一种第二代口服喹啉-3-甲酰胺类似物,目前正在进行 III 期临床试验,用于治疗转移性前列腺癌。喹啉单元的平面性和甲酰胺侧链的取向有助于其生物活性。此类化合物的合成涉及精确的化学反应,以确保所需的结构构型,这对于它们的生物有效性至关重要 (Akinboye 等,2014 年)。
作为放射性配体的潜力
喹啉-2-甲酰胺衍生物已被探索作为潜在的放射性配体,用于使用正电子发射断层扫描 (PET) 对体内外周苯二氮卓受体 (PBR) 进行无创评估。该应用突出了喹啉甲酰胺衍生物在可视化 PBR(与各种病理状况有关)中的诊断潜力 (Matarrese 等,2001 年)。
抗菌和抗结核活性
新型喹啉并入 1,3-噻嗪烷-4-酮衍生物的合成显示出有希望的体外抗菌和抗结核活性。此类研究强调了喹啉甲酰胺衍生物作为开发新型抗菌剂和抗结核剂的基础的潜力,突出了它们在解决传染病中的重要性 (Umamatheswari 和 Sankar,2017 年)。
镇痛和抗炎特性
对辛可芬类似物(包括喹啉甲酰胺衍生物)的研究揭示了潜在的镇痛和抗炎特性。这些发现表明在疼痛和炎症的治疗中具有治疗应用,进一步扩大了喹啉甲酰胺衍生物在药物化学中的应用范围 (Mishra 等,1988 年)。
属性
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-4-11(9-10)21-16(24)13-5-2-6-14-12(13)7-8-15(23)22-14/h1-9H,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNDNLAOFHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=O)NC3=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153484 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-32-3 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)


![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)








